An In-depth Technical Guide to 3-Bromo-5-chloro-1-methylpyridin-2(1H)-one: Synthesis, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to 3-Bromo-5-chloro-1-methylpyridin-2(1H)-one: Synthesis, Properties, and Applications in Drug Discovery
This technical guide provides a comprehensive overview of 3-Bromo-5-chloro-1-methylpyridin-2(1H)-one, a halogenated pyridinone scaffold of significant interest to researchers and professionals in drug development. While direct experimental data for this specific compound is limited in publicly accessible literature, this document synthesizes information from closely related analogues to offer valuable insights into its molecular structure, physicochemical properties, a plausible synthetic route, and its potential as a key building block in medicinal chemistry.
Molecular Structure and Identification
The foundational step in understanding the utility of any chemical entity is the precise definition of its structure. 3-Bromo-5-chloro-1-methylpyridin-2(1H)-one is a disubstituted N-methyl pyridinone, a class of compounds recognized for its versatile applications in the synthesis of complex molecular architectures.
Molecular Formula: C₆H₅BrClNO
Molecular Weight: 222.47 g/mol
The arrangement of the bromine and chlorine atoms on the pyridinone ring is crucial for its reactivity and interaction with biological targets. Based on the IUPAC nomenclature, the bromine atom is at position 3, the chlorine atom at position 5, and a methyl group is attached to the nitrogen atom at position 1 of the pyridin-2(1H)-one core.
Simplified Molecular-Input Line-Entry System (SMILES):
While a directly registered SMILES string for this compound is not available, based on the IUPAC name, the inferred SMILES notation is: CN1C(=O)C(Br)=CC(Cl)=C1
This notation provides a machine-readable representation of the molecular structure, essential for cheminformatics and computational studies.
Caption: 2D representation of 3-Bromo-5-chloro-1-methylpyridin-2(1H)-one.
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its behavior in both chemical reactions and biological systems. Due to the absence of specific experimental data for 3-Bromo-5-chloro-1-methylpyridin-2(1H)-one, the following table presents data for a closely related isomer, 5-Bromo-3-chloro-1-methyl-2(1H)-pyridinone, to provide an informed estimation.
| Property | Value (for 5-Bromo-3-chloro-1-methyl-2(1H)-pyridinone) | Reference |
| Molecular Formula | C₆H₅BrClNO | |
| Molecular Weight | 222.47 g/mol | |
| Physical Form | Solid | |
| Purity | 95% | |
| InChI Code | 1S/C6H5BrClNO/c1-9-3-4(7)2-5(8)6(9)10/h2-3H,1H3 | |
| Storage Temperature | Room Temperature |
These properties suggest that 3-Bromo-5-chloro-1-methylpyridin-2(1H)-one is likely a stable solid at room temperature. Its halogenated nature will influence its solubility, with expected solubility in common organic solvents.
Synthesis Methodology: A Predictive Approach
A robust and reproducible synthesis protocol is paramount for the accessibility of a compound for research and development. While a specific, validated synthesis for 3-Bromo-5-chloro-1-methylpyridin-2(1H)-one is not detailed in the available literature, a plausible synthetic route can be devised based on established methodologies for the halogenation of pyridinone scaffolds.
A common strategy involves the direct halogenation of a suitable pyridinone precursor. For instance, the synthesis of 3-bromo-5-(4-pyrimidyl)-2(1H)-pyridone is achieved by the direct bromination of 5-(4-pyrimidyl)-2(1H)-pyridone using bromine in glacial acetic acid[1]. A similar approach could be adapted for the synthesis of the target molecule.
Hypothetical Synthesis Workflow
A potential synthetic pathway could start from 5-chloro-1-methylpyridin-2(1H)-one. The subsequent bromination at the 3-position would yield the desired product. The regioselectivity of the bromination would be a critical factor to control.
Step 1: Synthesis of 5-chloro-1-methylpyridin-2(1H)-one (Precursor)
This precursor can be synthesized through various established methods for the preparation of substituted pyridinones.
Step 2: Bromination of 5-chloro-1-methylpyridin-2(1H)-one
The introduction of the bromine atom at the 3-position can be achieved using a suitable brominating agent.
Caption: A plausible workflow for the synthesis of the target compound.
Detailed Experimental Protocol (Hypothetical)
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Reaction Setup: In a well-ventilated fume hood, dissolve 1 equivalent of 5-chloro-1-methylpyridin-2(1H)-one in a suitable solvent such as glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
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Bromination: Cool the solution in an ice bath. Slowly add 1.1 equivalents of liquid bromine or N-bromosuccinimide (NBS) portion-wise to the stirred solution. The choice of brominating agent can influence the regioselectivity and reactivity.
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Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
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Work-up: Once the reaction is complete, pour the reaction mixture into ice-cold water. If a precipitate forms, collect it by filtration. If no solid forms, neutralize the solution with a suitable base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
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Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.
Causality Behind Experimental Choices:
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Solvent: Glacial acetic acid is often used for bromination reactions as it is a polar protic solvent that can facilitate the electrophilic substitution.
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Temperature Control: The initial cooling of the reaction mixture helps to control the exothermic nature of the bromination reaction and can improve selectivity.
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Purification: The choice between crystallization and chromatography depends on the purity and physical state of the crude product. Chromatography offers higher resolution for separating closely related impurities.
Relevance and Applications in Drug Discovery
Halogenated heterocyclic compounds are of immense importance in medicinal chemistry. The introduction of halogen atoms can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule, including its metabolic stability, binding affinity, and membrane permeability.
Substituted pyridinones are considered privileged scaffolds in drug discovery due to their ability to engage in various biological interactions. They are present in a number of approved drugs and clinical candidates.
While there are no specific documented applications for 3-Bromo-5-chloro-1-methylpyridin-2(1H)-one, its structural motifs are found in various bioactive molecules. For instance, a patent describes 3-bromo-5-chloro-pyridines as intermediates in the synthesis of azatetralones, which have potential therapeutic applications[2].
The presence of two distinct halogen atoms (bromine and chlorine) at specific positions on the pyridinone ring offers a unique opportunity for selective functionalization through various cross-coupling reactions. This makes 3-Bromo-5-chloro-1-methylpyridin-2(1H)-one a valuable and versatile building block for the synthesis of compound libraries for high-throughput screening.
